molecular formula C7H7N3 B573961 4-Amino-2-methylnicotinonitrile CAS No. 183428-94-6

4-Amino-2-methylnicotinonitrile

Cat. No.: B573961
CAS No.: 183428-94-6
M. Wt: 133.154
InChI Key: MAEDMVLZNLJOAF-UHFFFAOYSA-N
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Description

4-Amino-2-methylnicotinonitrile is an organic compound with the molecular formula C7H7N3. It is a derivative of nicotinonitrile, featuring an amino group at the 4-position and a methyl group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylnicotinonitrile typically involves the reaction of 2-methyl-4-nitropyridine with ammonia or an amine under reducing conditions. One common method is the reduction of 2-methyl-4-nitropyridine using hydrogen gas in the presence of a palladium catalyst, followed by the addition of ammonia to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced amine derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing molecules with targeted biological activities and specific material properties .

Biological Activity

4-Amino-2-methylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its nicotinonitrile structure, which features an amino group at the 4-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C7H8N2C_7H_8N_2, and it has notable physicochemical properties that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are some key findings from recent research:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of nicotinonitriles exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, compounds similar to this compound have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that nicotinonitrile derivatives can inhibit cancer cell proliferation. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, reducing cytokine production in cellular models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Interaction : Preliminary studies suggest that it interacts with various receptors, potentially influencing signaling pathways associated with cell growth and apoptosis .

Case Studies

Several case studies have illustrated the effectiveness of this compound in specific applications:

  • Case Study 1 : A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .
  • Case Study 2 : In vitro studies using human cell lines showed that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, highlighting its potential as a novel antimicrobial agent .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliSignificant reduction in viability
AnticancerHeLa cellsInduction of apoptosis
Anti-inflammatoryRAW 264.7 macrophagesDecreased cytokine production

Table 2: Pharmacological Profiles

Compound NameStructure FeaturesBiological Activity
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrileContains piperazine ringAntimicrobial, anticancer
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrileMethyl substitution on pyridineEnhanced antimicrobial properties

Properties

IUPAC Name

4-amino-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6(4-8)7(9)2-3-10-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEDMVLZNLJOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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